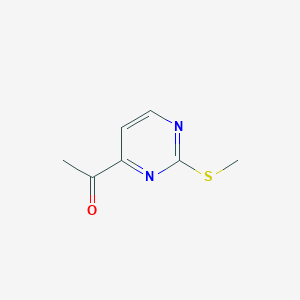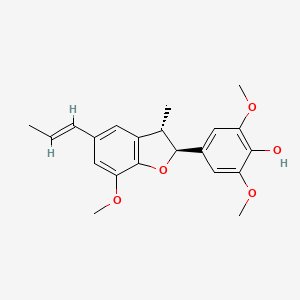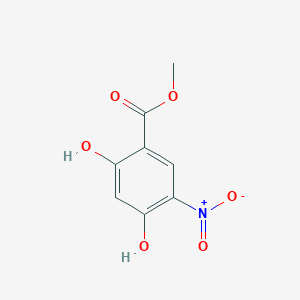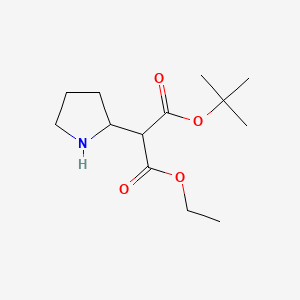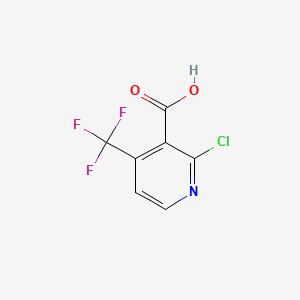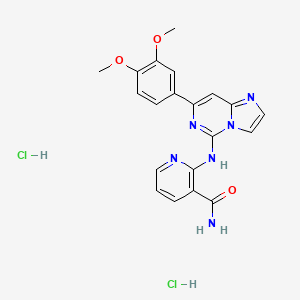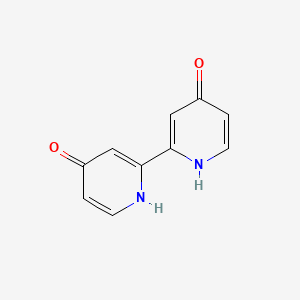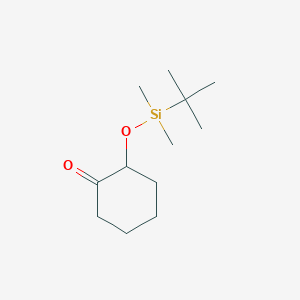
2-(tert-Butyldimethylsilyloxy)cyclohexanone
Descripción general
Descripción
2-(tert-Butyldimethylsilyloxy)cyclohexanone, also known as 2-(BDMS)cyclohexanone, is an organic compound that is used as a reagent in organic synthesis. It is a colorless liquid with a boiling point of 91–93 °C and a melting point of −51 °C. 2-(BDMS)cyclohexanone is used in a variety of applications, including the synthesis of pharmaceuticals, fragrances, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.
Aplicaciones Científicas De Investigación
π-Facial Diastereoselection
The stereochemical course of the 1,2-addition of several allylmetal reagents to 2-methoxycyclohexanone and tetrahydrofuranspiro-(2-cyclohexanone) has been explored. In this context, a 4-tert-butyl group is used as a conformational anchor, affecting chelation and control of π-facial nucleophilic attack (Paquette & Lobben, 1996).
RAFT Polymerization
A room temperature reversible addition–fragmentation transfer (RAFT) polymerization of vinyl monomers using an acid-induced cyclohexanone/tert-butylhydroperoxide initiation system demonstrates living polymerization characteristics (Vandenbergh, Schweitzer‐Chaput, Klussmann, & Junkers, 2016).
Ring-Opening Polymerization
New cyclic esters containing protected functional groups have been synthesized and homo- and copolymerized. These cyclic esters are generated by the Baeyer−Villiger oxidation of cyclohexanone derivatives (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Diels-Alder Reaction
2,5-Bis(tert-butyldimethylsilyloxy)furans, as vicinal bisketene equivalents, have been applied as dienes in the Diels-Alder reaction. This enables convergent access to highly substituted para-hydroquinones (Dissanayake, Hart, Becroft, Sumby, & Newton, 2020).
Carbon-Hydrogen Insertion Reaction
The intramolecular carbon–hydrogen insertion reaction of α-diazo ketones catalyzed by dirhodium(II) has been explored for the stereoselective synthesis of 2,3-cis-2-alkyl-5-oxo-3-silyloxycyclopentanecarboxylates (Yakura, Yamada, Kunimune, Ueki, & Ikeda, 1997).
Cyclohexanone Oxidation
The kinetics of oxygen uptake and the composition of cyclohexanone oxidation products in the azobisisobutyronitrile-initiated oxidation of cyclohexanone have been studied, revealing insights into the reactivity of C-H bonds (Puchkov, Nepomnyashchikh, Kozlova, & Perkel’, 2013).
Propiedades
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXDUOXGSOLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458367 | |
| Record name | 2-(tert-Butyldimethylsilyloxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyldimethylsilyloxy)cyclohexanone | |
CAS RN |
74173-08-3 | |
| Record name | 2-(tert-Butyldimethylsilyloxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



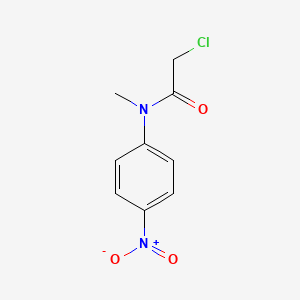
![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)
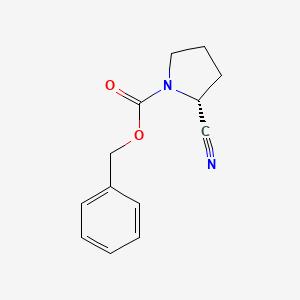
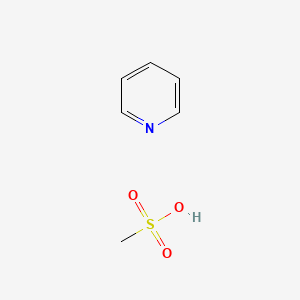
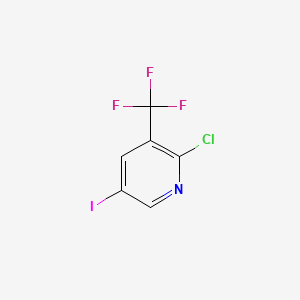
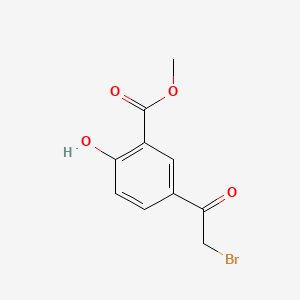
![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)
